molecular formula C8H10F3N5O2 B2978742 dimethyl[(Z)-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]amine CAS No. 320424-59-7

dimethyl[(Z)-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]amine

Cat. No.: B2978742
CAS No.: 320424-59-7
M. Wt: 265.196
InChI Key: UGYMJHBYGJPSIC-PLNGDYQASA-N
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Description

Dimethyl[(Z)-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]amine is a useful research compound. Its molecular formula is C8H10F3N5O2 and its molecular weight is 265.196. The purity is usually 95%.
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Biological Activity

Dimethyl[(Z)-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10F3N5O2C_8H_{10}F_3N_5O_2. The compound features a triazole ring, which is known for its diverse biological activities. Its trifluoromethyl group enhances lipophilicity and may contribute to its interaction with biological targets.

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. A study involving N-aryl-4H-1,2,4-triazol-3-amine analogs demonstrated that certain compounds showed promising anticancer activity against various cancer cell lines. Notably, compound 4i exhibited superior activity compared to imatinib against several cancer types, indicating the potential of triazole-containing compounds in cancer therapy .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with triazole derivatives. For instance, a related study highlighted that specific triazole compounds provided protection against convulsions induced by pentylenetetrazole in animal models. The effectiveness of these compounds was benchmarked against diazepam, a well-known anticonvulsant .

Structure-Activity Relationships (SAR)

The SAR studies reveal critical insights into how modifications to the triazole structure can influence biological activity. For example:

Compound ModificationBiological ActivityReference
Addition of trifluoromethyl groupIncreased lipophilicity and potential target interaction
Variations in substituents on the triazole ringAltered anticancer potency across different cell lines

These findings suggest that careful design and modification of the triazole ring can enhance the therapeutic profile of these compounds.

Case Studies

  • Anticancer Screening : A comprehensive screening of various triazole derivatives was conducted against 58 cancer cell lines by the National Cancer Institute (NCI). The results indicated significant growth inhibition in several lines, particularly CNS cancer cells .
  • Anticonvulsant Efficacy : In a controlled study, specific triazole derivatives were tested for their ability to prevent seizures in mice. The results showed that certain modifications led to enhanced protective effects compared to standard treatments like diazepam .

Properties

IUPAC Name

(Z)-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N5O2/c1-14(2)4-5(16(17)18)6-12-13-7(15(6)3)8(9,10)11/h4H,1-3H3/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYMJHBYGJPSIC-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C(F)(F)F)C(=CN(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=C1C(F)(F)F)/C(=C/N(C)C)/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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